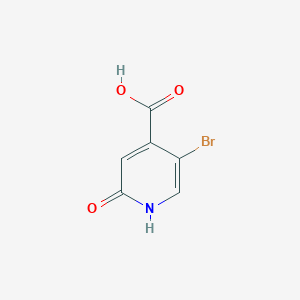

5-Bromo-2-hydroxyisonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-hydroxyisonicotinic acid, also known as 5-bromo-3-carboxy-2(1H)-pyridone, is a brominated derivative of nicotinic acid. It is a compound of interest due to its potential applications in various fields, including organic synthesis and material science. The compound has been utilized as a precursor for the synthesis of metal-organic frameworks (MOFs) and has shown promising properties in the realm of photoluminescence and hydrogen purification capabilities .

Synthesis Analysis

The synthesis of 5-bromo-2-hydroxyisonicotinic acid has been improved for large-scale preparation. The bromination of 2-hydroxynicotinic acid is carried out using sodium hypobromite, which is generated from sodium bromide and a commercial bleach solution. This method avoids the use of hazardous elemental bromine and provides high yields of the pure compound . Additionally, the compound has been used as a starting material for the synthesis of other derivatives, such as 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate, through a condensation reaction with 4-chlorobenzaldehyde in methanol .

Molecular Structure Analysis

The molecular structure of a derivative of 5-bromo-2-hydroxyisonicotinic acid has been characterized by X-ray single crystal determination. The compound crystallizes in the triclinic space group P-1 with specific unit cell dimensions and angles. The X-ray structure determination reveals that the compound has a trans configuration with respect to the C=N double bond or C–N single bond. In the crystal structure, molecules are linked through intermolecular hydrogen bonds, forming layers parallel to the ab plane .

Chemical Reactions Analysis

5-Bromo-2-hydroxyisonicotinic acid participates in various chemical reactions due to its reactive bromine atom and carboxylic acid group. It has been used to synthesize novel metal–organic frameworks by reacting with metallic(II) salts in the presence of water under hydrothermal conditions. These frameworks exhibit unique properties such as photoluminescence and antiferromagnetic interactions, which are of interest for material science applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-hydroxyisonicotinic acid derivatives have been explored through experimental studies. For instance, the metal–organic frameworks based on this compound have been studied for their adsorption, pore size distribution, and accessible surface area, revealing their potential for hydrogen purification applications. The photoluminescence properties and antiferromagnetic interactions of these frameworks also highlight the multifunctional nature of materials derived from 5-bromo-2-hydroxyisonicotinic acid . Additionally, the antibacterial activity of its derivatives has been preliminarily tested, showing excellent results .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure . The target organs affected are primarily the respiratory system .

Eigenschaften

IUPAC Name |

5-bromo-2-oxo-1H-pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQBUACWNOVEDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649553 |

Source

|

| Record name | 5-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-hydroxyisonicotinic acid | |

CAS RN |

913836-16-5 |

Source

|

| Record name | 5-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxyisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.